REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][O:6][CH2:5][CH:4]([NH:8][C:9](=[O:18])[O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:3]1.O.O.O.O.O.O.O.[Cl-].[Ce+3].[Cl-].[Cl-].[BH4-].[Na+]>CO>[OH:1][CH:2]1[CH2:7][O:6][CH2:5][CH:4]([NH:8][C:9](=[O:18])[O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:3]1 |f:1.2.3.4.5.6.7.8.9.10.11,12.13|
|
Name
|
|
Quantity
|
4.35 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(COC1)NC(OCC1=CC=CC=C1)=O
|
Name
|
cerium(III) chloride heptahydrate
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.[Cl-].[Ce+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Intense bubbling
|
Type
|
CUSTOM
|
Details
|
before quenching by addition of acetone (˜3 mL)
|
Type
|
STIRRING
|
Details
|
stirring at room temperature for 30 additional min
|
Type
|
CUSTOM
|
Details
|
The reaction was then evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The material was partitioned between DCM and water
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with DCM (5×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
condensed
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1CC(COC1)NC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.95 mmol | |
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |